molecular formula C7H8F2N2O4S2 B14036539 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid

2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B14036539
M. Wt: 286.3 g/mol
InChI Key: PVDVFEGRFJXEEF-UHFFFAOYSA-N
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Description

2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid is a thiazole-carboxylic acid derivative featuring a difluoromethylsulfonamido group attached via a methylene linker to the thiazole core. Such features are critical for modulating solubility, metabolic stability, and target binding.

Properties

Molecular Formula

C7H8F2N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(difluoromethylsulfonylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H8F2N2O4S2/c1-3-5(6(12)13)16-4(11-3)2-10-17(14,15)7(8)9/h7,10H,2H2,1H3,(H,12,13)

InChI Key

PVDVFEGRFJXEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNS(=O)(=O)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid typically involves the introduction of the difluoromethylsulfonamido group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with a difluoromethylsulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with reduced functional groups .

Scientific Research Applications

2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a broader class of 4-methylthiazole-5-carboxylic acid derivatives, which are often modified at the 2-position to optimize pharmacological properties. Below is a comparative analysis with key analogs:

Compound Substituent at 2-Position Molecular Weight Biological Target IC₅₀/Activity Key Findings
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid Difluoromethylsulfonamido-methyl Not reported Hypothetical (e.g., viral E protein) Not reported Expected enhanced solubility and metabolic stability due to fluorinated sulfonamide
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) 3-Cyano-4-isobutoxyphenyl 316.37 g/mol Xanthine oxidase (XO) IC₅₀ = 5.8 nM Clinically approved XO inhibitor; low aqueous solubility (12.9 µg/mL)
2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid 7-Nitro-5-isopropoxy-indol-2-yl Not reported Xanthine oxidase IC₅₀ = 5.1 nM 43% uric acid reduction in vivo; excellent oral bioavailability
2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid 3-Cyano-2-isopropylindol-5-yl Not reported Xanthine oxidase IC₅₀ = 3.0–16 nM SAR studies highlight indolyl substituents for potency
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid 4-Chlorophenyl Not reported Antifungal agents Moderate antifungal activity Intermediate for hydrazine derivatives; synthesized via cyclization/hydrolysis

Key Observations

Substituent Impact on Activity: Electron-withdrawing groups (e.g., cyano, nitro) enhance xanthine oxidase inhibition (e.g., febuxostat IC₅₀ = 5.8 nM vs. indolyl derivatives IC₅₀ = 3.0–16 nM) . Indolyl moieties improve in vivo efficacy (e.g., 43% uric acid reduction ), likely due to improved pharmacokinetics.

Solubility and Bioavailability :

  • Febuxostat’s low solubility (12.9 µg/mL) limits bioavailability (<50%) , whereas sulfonamide derivatives (e.g., the target compound) may exhibit better solubility via hydrogen-bonding interactions .

Synthetic Routes :

  • Thiazole-carboxylic acids are commonly synthesized via cyclization (e.g., thiobenzamide cyclization ) or condensation reactions (e.g., using EDC/TBTU coupling reagents ).

Target Specificity :

  • While febuxostat and indolyl analogs target XO, the difluoromethylsulfonamido derivative may exhibit broader applications, such as antiviral activity via flavivirus E protein binding .

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